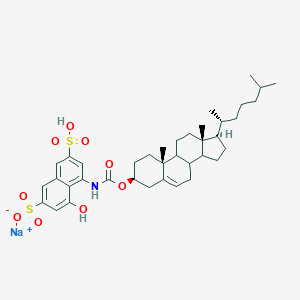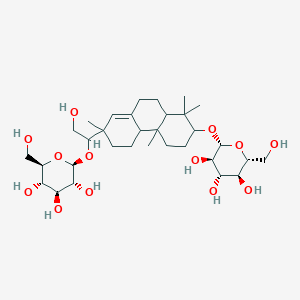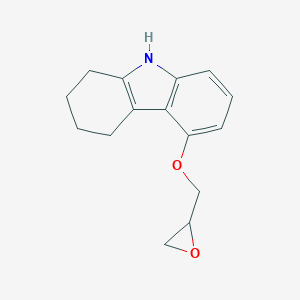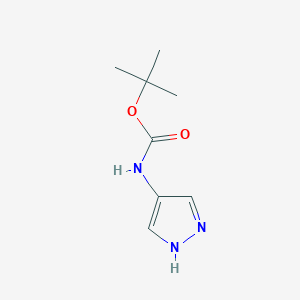
1-(2-Fluorophenyl)piperazine hydrochloride
Descripción general
Descripción
1-(2-Fluorophenyl)piperazine hydrochloride is a chemical compound that has been studied for its potential applications in medicinal chemistry and pharmaceuticals. It is a derivative of piperazine, which is a common scaffold in drug design due to its versatility and the ability to modulate biological activity through structural modifications.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, a novel series of piperazine compounds with antidepressant and antianxiety activities were synthesized from 2-acetylfuran through a series of reactions including Claisen Schmidt condensation and Mannich’s reaction . Another study reported the synthesis of metabolites related to a cerebral vasodilator, which involved confirming the structures of the metabolites through synthesis of authentic compounds . Additionally, a practical synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride was achieved using a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction, demonstrating a scalable and less toxic approach to synthesizing piperazine derivatives .
Molecular Structure Analysis
The molecular structure of 1-(2-fluorophenyl)piperazine derivatives has been elucidated using various techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 1-(2-fluorophenyl)piperazine-1,4-diium tetrachlorocuprate, was determined and showed that the anionic and cationic entities are interconnected by hydrogen bonding, forming three-dimensional networks . Another study detailed the crystal structure of a 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are crucial for their potential therapeutic applications. The study of 1-(2-fluorophenyl)piperazine derivatives has shown that they can form salts with different anions, such as tetrachlorocuprate and nitrate, which can significantly affect their physical properties and potential applications . Additionally, the synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine revealed the presence of intermolecular interactions such as hydrogen bonding and stacking interactions, which are important for the stability of the crystal lattice .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-fluorophenyl)piperazine derivatives are influenced by their molecular structure and the nature of their interactions. The crystallographic studies provide insights into the lattice parameters, space groups, and intermolecular interactions, which are essential for understanding the stability and reactivity of these compounds . Thermal studies have also been conducted to determine the stability of these compounds under various conditions .
Aplicaciones Científicas De Investigación
1. Drug Metabolism and Pharmacokinetics
1-(2-Fluorophenyl)piperazine, as part of the arylpiperazine class, has been noted for its involvement in the metabolism of various clinically significant drugs. Arylpiperazines undergo extensive metabolism, including N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are significant due to their various receptor-related effects in humans and animals, particularly relating to serotonin receptors. The pharmacokinetic properties of these compounds, including their extensive tissue distribution and individual variability in metabolite-to-parent drug ratios, are crucial for understanding their therapeutic effects and potential drug interactions (Caccia, 2007).
2. Therapeutic Applications and Drug Design
Piperazine derivatives, including 1-(2-Fluorophenyl)piperazine, are central to the design of a wide range of drugs with therapeutic applications such as antipsychotics, antidepressants, anticancer, antiviral, and imaging agents. The structural flexibility of the piperazine nucleus allows for significant medicinal potential, and slight modifications in substitution patterns can lead to marked differences in the medicinal properties of the resultant molecules. The role of piperazine-based molecular fragments in drug design is underscored by their broad therapeutic potential and the importance of understanding the impact of substituent modifications on pharmacokinetics and pharmacodynamics (Rathi, Syed, Shin, & Patel, 2016).
3. Anti-Mycobacterial Activity
The anti-mycobacterial potential of piperazine derivatives has been a significant area of research, with various molecules displaying potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The versatility of piperazine as a core structure in medicinal chemistry is evident in its use in developing safe, selective, and cost-effective anti-mycobacterial agents. The structural activity relationship (SAR) of piperazine-based anti-TB molecules provides valuable insights for medicinal chemists in designing and optimizing new compounds for treating tuberculosis (Girase et al., 2020).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-(2-Fluorophenyl)piperazine hydrochloride is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
As a GABA receptor agonist, piperazine binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and its solubility in DMSO and ethanol is 10 mg/ml . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Given its similarity to piperazine, it may cause changes in neuronal excitability and induce flaccid paralysis in certain organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Fluorophenyl)piperazine hydrochloride. For instance, the compound should be stored at room temperature . . These factors may influence how the compound is handled and administered, which in turn can affect its action and efficacy.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQOFQHGEFLRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998153 | |
| Record name | 1-(2-Fluorophenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)piperazine hydrochloride | |
CAS RN |
76835-09-1, 1011-16-1 | |
| Record name | 1-(2-Fluorophenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Fluorophenyl)piperazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 76835-09-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)








